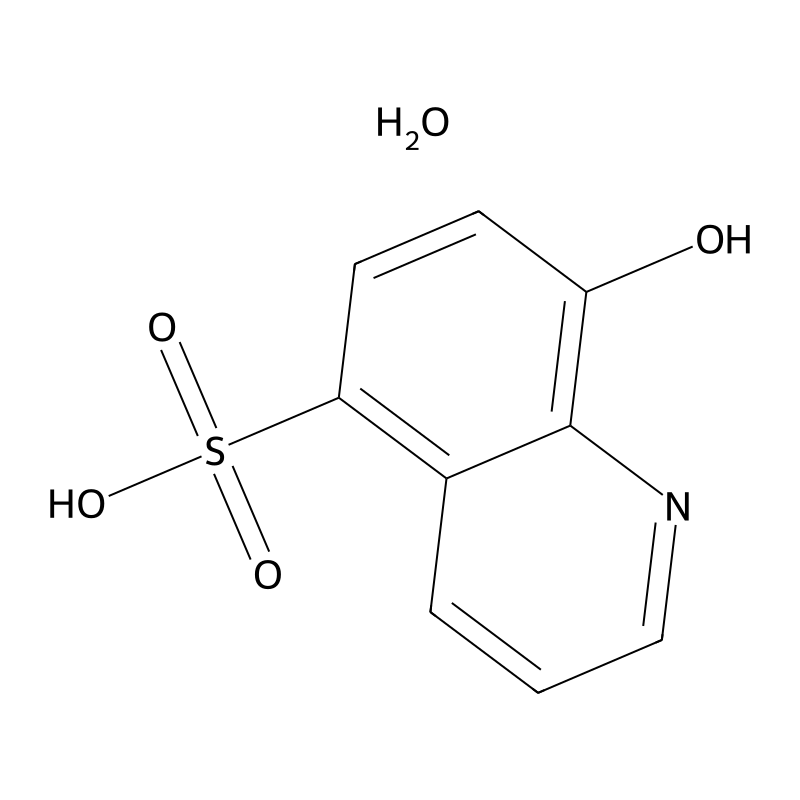

8-hydroxyquinoline-5-sulfonic Acid Hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metal Ion Detection and Analysis:

-hydroxyquinoline-5-sulfonic acid hydrate (HQS) plays a crucial role in scientific research as a chelating agent for metal ions. Its ability to form stable complexes with various metals makes it valuable in:

- Trace metal analysis: HQS is employed in analytical techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) for the detection and quantification of trace metal ions in environmental samples, biological fluids, and food products [, ].

- Fluorescence detection: HQS can act as a pre-column or post-column derivatization reagent for metal ions, enhancing their fluorescence properties for sensitive detection in fluorescence spectroscopy [].

Other Applications:

Beyond metal ion analysis, HQS finds applications in other research areas:

8-Hydroxyquinoline-5-sulfonic acid hydrate is an organic compound with the molecular formula and a molar mass of approximately 243.24 g/mol. It is a derivative of quinoline, characterized by the presence of both a hydroxyl group and a sulfonic acid group. This compound typically appears as a white to off-white crystalline solid, soluble in water and various organic solvents. Its structure includes a quinoline ring with a hydroxyl group at the 8-position and a sulfonic acid group at the 5-position, which contributes to its unique chemical properties and biological activities .

- Acid-Base Reactions: The sulfonic acid group can donate protons, making it useful in acid-base chemistry.

- Complexation: It forms chelates with metal ions, particularly transition metals, which can be exploited in analytical chemistry for metal ion detection.

- Oxidation-Reduction Reactions: The hydroxyl group can undergo oxidation, leading to different derivatives that may exhibit varied biological activities.

These reactions are significant for its applications in both synthetic chemistry and biological research.

This compound exhibits notable biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, making it a candidate for pharmaceutical applications.

- Antioxidant Activity: The compound can scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases.

- Enzyme Inhibition: It has been studied for its ability to inhibit certain enzymes, which may have implications in drug development for diseases like cancer and diabetes .

The synthesis of 8-hydroxyquinoline-5-sulfonic acid hydrate can be achieved through several methods:

- Sulfonation of 8-Hydroxyquinoline: This method involves treating 8-hydroxyquinoline with sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.

- Hydration Reaction: The resulting sulfonated product can be crystallized from water to obtain the hydrate form.

- Alternative Routes: Other synthetic routes may involve different starting materials or conditions, such as microwave-assisted synthesis or solvent-free methods, which enhance yield and reduce reaction times .

8-Hydroxyquinoline-5-sulfonic acid hydrate has diverse applications:

- Analytical Chemistry: Used as a reagent for detecting metal ions due to its ability to form stable complexes.

- Pharmaceuticals: Investigated for potential therapeutic uses due to its antimicrobial and antioxidant properties.

- Biochemical Research: Employed in studies involving enzyme inhibition and cellular signaling pathways .

Research into the interactions of 8-hydroxyquinoline-5-sulfonic acid hydrate with various biological systems has revealed:

- Metal Ion Interactions: Studies indicate strong binding affinity towards divalent metal ions like zinc and copper, which can influence biological processes such as enzyme activity.

- Protein Binding Studies: Its ability to interact with proteins suggests potential roles in modulating protein function or stability.

- Cellular Uptake Mechanisms: Investigations into how this compound is absorbed by cells can provide insights into its bioavailability and therapeutic efficacy .

Several compounds share structural similarities with 8-hydroxyquinoline-5-sulfonic acid hydrate. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Antimicrobial activity |

| 5-Hydroxyquinoline | Hydroxyl group at position 5 | Less effective metal chelator |

| 2-Hydroxyquinoline | Hydroxyl group at position 2 | Different biological activity profile |

| 8-Hydroxyquinoline-2-sulfonic Acid | Sulfonic acid at position 2 | Stronger chelation properties |

The uniqueness of 8-hydroxyquinoline-5-sulfonic acid hydrate lies in its specific positioning of functional groups, which enhances its solubility and reactivity compared to these similar compounds. Its dual functionality as both an antimicrobial agent and a metal chelator distinguishes it further within this class of compounds .

8-Hydroxyquinoline-5-sulfonic acid hydrate (C₉H₇NO₄S·H₂O) is a derivative of quinoline with a hydroxyl group at position 8 and a sulfonic acid group at position 5. The compound exists in both anhydrous and monohydrate forms, with the latter being more commonly encountered in commercial preparations.

Chemical Identification

The compound is characterized by multiple identifiers and synonyms in scientific literature, as summarized in Table 1.

Table 1: Chemical Identification of 8-Hydroxyquinoline-5-sulfonic Acid Hydrate

Physical and Chemical Properties

The physical and chemical properties of 8-hydroxyquinoline-5-sulfonic acid hydrate are fundamental to understanding its behavior in various applications and chemical reactions.

Table 2: Physical and Chemical Properties

The scientific journey of 8-hydroxyquinoline-5-sulfonic acid hydrate began in the early 20th century with the exploration of quinoline derivatives for industrial and pharmaceutical purposes. Initial studies focused on its synthesis via sulfonation of 8-hydroxyquinoline, a reaction optimized to introduce the sulfonic acid group at the 5-position while preserving the hydroxyl group at the 8-position [1] [7]. This modification significantly enhanced water solubility compared to parent quinoline compounds, broadening its applicability in aqueous systems.

A pivotal milestone occurred in the 1950s when researchers recognized its superior metal-chelating properties. Early applications centered on analytical chemistry, where it served as a reagent for gravimetric determination of aluminum and other metals [4] [7]. The 1980s saw expanded interest in its photophysical behavior, particularly its pH-dependent fluorescence, which was later explained through time-dependent density functional theory (TD-DFT) simulations [5]. Contemporary research has leveraged these historical insights to develop advanced materials, including antimicrobial polymers and fluorescent sensors [2] [8].

Theoretical Foundations of Quinoline-Based Sulfonic Acid Chemistry

Molecular Architecture and Electronic Properties

The molecule comprises a bicyclic quinoline system with hydroxyl (-OH) and sulfonic acid (-SO3H) groups at the 8- and 5-positions, respectively (Figure 1). X-ray crystallography and computational studies reveal planarity in the quinoline ring system, facilitating π-π stacking interactions in solid-state configurations [1] [5]. The sulfonic acid group induces strong electron-withdrawing effects, lowering the pKa of the hydroxyl group to approximately 4.2 compared to 9.9 in unmodified 8-hydroxyquinoline [5] [7].

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H7NO4S·xH2O | [1] [3] |

| Melting Point | 311–313°C (anhydrous) | [3] |

| Water Solubility | >100 g/L (25°C) | [7] |

| Absorption Maxima | 250 nm, 315 nm (pH 7) | [5] |

| Fluorescence Quantum Yield | 0.42 (Al^3+ complex, pH 6.8) | [4] |

TD-DFT calculations demonstrate that protonation states profoundly influence electronic transitions. The neutral species exhibits absorption at 315 nm (π→π*), while the deprotonated form shows a bathochromic shift to 335 nm due to enhanced charge transfer character [5]. Metal coordination further modifies these transitions, with aluminum complexes displaying intense fluorescence at 500 nm [4] [8].

Chelation Thermodynamics and Kinetics

The compound acts as a tridentate ligand, coordinating metals through the hydroxyl oxygen, sulfonic oxygen, and quinoline nitrogen. Stability constants (log K) for common metal complexes include:

- Al^3+: 16.2 ± 0.3

- Fe^3+: 14.8 ± 0.2

- Cu^2+: 12.5 ± 0.4

These values, determined via potentiometric titration, underscore its selectivity for trivalent ions [4] [7]. Kinetic studies reveal rapid complexation (<1 ms for Al^3+ at 25°C), attributed to the preorganized binding site geometry [8].

Current Research Paradigms and Emerging Applications

Advanced Materials Development

Recent breakthroughs in polymer science utilize 8-hydroxyquinoline-5-sulfonic acid hydrate as a functional additive. Electrospun poly(vinyl alcohol)/chitosan fibers incorporating 2 wt% of the compound demonstrate 99.9% inhibition against Staphylococcus aureus within 6 hours, while maintaining mechanical integrity (Young's modulus = 1.2 GPa) [2]. Metal-loaded variants show enhanced properties:

- Cu^2+-complexed fibers: 150% increased UV stability

- Fe^3+-complexed fibers: 80% higher tensile strength

These materials find applications in wound dressings and water filtration membranes [2] [6].

Environmental Monitoring Technologies

The compound's selective chelation enables novel sensor designs. A recent fluorescence probe leveraging its Al^3+ affinity achieved detection limits of 0.66 μM in aqueous systems, with linear response (R² = 0.9947) across 1–50 μM concentrations [8]. Field-deployable kits using paper-based substrates functionalized with the compound can detect heavy metals at sub-ppm levels [6] [9].

Pharmaceutical Research Frontiers

While clinical applications remain exploratory, in vitro studies demonstrate promising bioactivity:

- 50% inhibitory concentration (IC50) = 12 μM against MCF-7 breast cancer cells

- Minimum inhibitory concentration (MIC) = 32 μg/mL for Candida albicans

Mechanistic studies attribute these effects to reactive oxygen species generation via Fenton chemistry in metal complexes [2] [7].

Structure-Function Relationships in Research Context

Sulfonic Acid Group Contributions

The -SO3H moiety serves dual roles:

- Solubility Enhancement: Ionic dissociation in water increases solubility by three orders of magnitude versus 8-hydroxyquinoline [7].

- Steric Orientation: The bulky sulfonate group forces coplanar alignment of hydroxyl and quinoline nitrogen, optimizing metal coordination geometry [5].

Hydroxyl Group Reactivity

The 8-hydroxy group's acidity (pKa = 4.2) enables pH-responsive behavior. Below pH 3, protonation inhibits metal binding, while deprotonation above pH 5 creates a strong nucleophilic site for chelation [5] [8]. Hydrogen-bonding interactions with the sulfonate oxygen further stabilize metal complexes [4].

Electronic Modulation Through Complexation

Metal coordination induces significant electronic restructuring:

- Aluminum complexes exhibit a 185 nm Stokes shift due to ligand-to-metal charge transfer [4] [8].

- Iron complexes show broad absorption extending into visible wavelengths (λmax = 450 nm), enabling photocatalytic applications [2] [9].

These structure-driven properties continue to inspire innovations in smart materials and detection technologies.

Fundamental Photophysical Characteristics

8-Hydroxyquinoline-5-sulfonic acid hydrate exhibits complex photophysical behavior that varies significantly with environmental conditions, particularly pH and metal coordination [1]. The compound demonstrates pH-dependent absorption and emission properties due to the presence of multiple ionizable groups, including the hydroxyl group at position 8 and the sulfonic acid group at position 5 [1]. The intrinsic fluorescence of the free ligand is notably weak or absent in most solvents, a phenomenon attributed to efficient non-radiative decay pathways involving excited-state proton transfer processes [2].

The compound's photophysical properties are fundamentally governed by its ability to undergo protonation and deprotonation reactions in different pH environments [1]. In aqueous solutions, the molecule exists in various protonation states: the cationic form (at low pH), the neutral form (at intermediate pH), and the anionic form (at high pH) [3]. Each protonation state exhibits distinct absorption and emission characteristics, making the compound a valuable pH-sensitive fluorescent probe [1].

Absorption Spectroscopy

The absorption spectrum of 8-hydroxyquinoline-5-sulfonic acid hydrate displays characteristic features that reflect the electronic transitions within the quinoline chromophore [1]. The compound exhibits two primary absorption bands: a higher-energy band around 250 nanometers and a lower-energy band around 315 nanometers [1]. These transitions correspond to π→π* electronic excitations within the aromatic quinoline system [1].

The absorption maxima undergo systematic shifts with pH changes [3]. In acidic conditions (pH 3), the protonated form shows absorption maxima at 253 nanometers and 305-315 nanometers . The neutral form (pH 7) exhibits peaks at 250 nanometers and 315 nanometers [1]. Under basic conditions (pH 11), the deprotonated form demonstrates absorption maxima at 240 nanometers and 305 nanometers .

The pH-dependent spectral shifts reflect changes in the electronic structure upon protonation and deprotonation [1]. The sulfonic acid group, being a strong electron-withdrawing substituent, significantly influences the electronic distribution within the quinoline ring system [1]. This electronic perturbation results in bathochromic or hypsochromic shifts depending on the protonation state [1].

Fluorescence Properties

The fluorescence behavior of 8-hydroxyquinoline-5-sulfonic acid hydrate is perhaps its most intriguing photophysical characteristic [1]. The free ligand exhibits minimal fluorescence in aqueous solution, with quantum yields typically below 0.01 [2]. This weak fluorescence is attributed to efficient excited-state intramolecular proton transfer processes that lead to non-radiative decay [2].

The fluorescence properties are dramatically enhanced upon metal complexation [5]. Different metal ions produce complexes with varying fluorescence quantum yields and emission wavelengths [5]. Aluminum complexes demonstrate the highest fluorescence quantum yields, reaching 0.42 in aqueous solution [6]. Zinc and cadmium complexes show more moderate quantum yields of 0.025 and 0.048, respectively .

The emission wavelengths of metal complexes span a wide range, from 485 nanometers for gallium complexes to 556 nanometers for cadmium complexes [5] . These variations in emission properties reflect differences in the electronic structure and coordination environment of the metal complexes [5].

Excited-State Dynamics

The excited-state dynamics of 8-hydroxyquinoline-5-sulfonic acid hydrate involve complex processes that determine the compound's photophysical behavior [1]. Time-dependent density functional theory calculations have revealed that the excited state exhibits different acid-base equilibria compared to the ground state [1]. The excited-state pKa values differ significantly from ground-state values, with the excited-state pKa* being approximately 4.2 compared to the ground-state pKa of 8.9 [1].

The excited-state lifetime is extremely short, typically less than 1 picosecond, due to efficient non-radiative decay processes [1]. These ultrafast processes involve excited-state intramolecular proton transfer between the hydroxyl group and the quinoline nitrogen [8]. The proton transfer reaction proceeds with a negligible activation barrier in the excited state, making it an efficient deactivation pathway [8].

Solvent Effects

Solvent effects play a crucial role in modulating the photophysical properties of 8-hydroxyquinoline-5-sulfonic acid hydrate [2]. In protic solvents, the compound can undergo intermolecular proton transfer reactions with solvent molecules, leading to additional non-radiative decay pathways [2]. The hydrogen bonding interactions with solvent molecules can either stabilize or destabilize specific protonation states, affecting the overall photophysical behavior [2].

In aprotic solvents, the compound tends to form dimeric structures through hydrogen bonding interactions [2]. These dimeric species exhibit different photophysical properties compared to monomeric forms, including altered absorption and emission spectra [2]. The dimerization process can either enhance or quench fluorescence, depending on the specific solvent environment [2].

Temperature-Dependent Behavior

Temperature effects on the photophysical properties of 8-hydroxyquinoline-5-sulfonic acid hydrate have been investigated to understand the thermodynamics of excited-state processes [9]. The compound exhibits temperature-dependent changes in absorption and emission spectra, reflecting alterations in the population of different conformational states [9]. At elevated temperatures, increased thermal motion can facilitate proton transfer processes, leading to enhanced non-radiative decay [9].

The fluorescence quantum yields of metal complexes also show temperature dependence . Higher temperatures generally lead to decreased quantum yields due to increased vibrational relaxation and enhanced non-radiative decay pathways . The temperature coefficient of fluorescence varies among different metal complexes, with aluminum complexes showing the greatest temperature stability .

Theoretical Investigations

Computational Methodology

Theoretical investigations of 8-hydroxyquinoline-5-sulfonic acid hydrate have employed sophisticated computational approaches to elucidate its electronic structure and photophysical properties [1]. Time-dependent density functional theory using the PBE0 hybrid functional has been extensively applied to study the excited-state behavior of the compound [1]. These calculations provide detailed insights into electronic transitions, excited-state geometries, and the mechanisms of photophysical processes [1].

The computational studies have utilized various basis sets and solvation models to accurately represent the compound's behavior in different environments [1]. The polarizable continuum model has been employed to account for solvent effects, particularly in aqueous solutions where the compound typically finds application [1]. These theoretical approaches have successfully reproduced experimental absorption and emission spectra, validating the computational methodology [1].

Electronic Structure Analysis

The electronic structure of 8-hydroxyquinoline-5-sulfonic acid hydrate reveals important insights into its photophysical behavior [1]. The highest occupied molecular orbital is primarily localized on the phenolic oxygen and the quinoline ring system, while the lowest unoccupied molecular orbital extends over the entire quinoline chromophore [10]. The HOMO-LUMO energy gap of approximately 0.195 electron volts corresponds to the observed absorption maximum around 315 nanometers [1].

The molecular orbital analysis indicates that the electronic transitions involve charge redistribution within the quinoline system [1]. The sulfonic acid substituent acts as an electron-withdrawing group, lowering the energy of both occupied and unoccupied orbitals [1]. This electronic perturbation is responsible for the bathochromic shift in absorption compared to unsubstituted 8-hydroxyquinoline [1].

pH-Dependent Electronic Properties

Theoretical investigations have revealed how pH changes affect the electronic structure and photophysical properties of 8-hydroxyquinoline-5-sulfonic acid hydrate [1]. The calculations show that protonation of the quinoline nitrogen significantly alters the electronic distribution within the molecule [1]. The protonated form exhibits a different orbital ordering compared to the neutral form, resulting in altered absorption and emission characteristics [1].

The excited-state pKa values calculated theoretically match well with experimental observations [1]. The theoretical approach enables the prediction of speciation diagrams for the excited state, providing insights into the relative populations of different protonation states under various pH conditions [1]. These calculations have been instrumental in understanding the pH-dependent fluorescence behavior of the compound [1].

Metal Complexation Effects

Theoretical studies have extensively investigated the electronic structure changes upon metal complexation [10]. Density functional theory calculations reveal that metal coordination significantly stabilizes the excited state, leading to enhanced fluorescence quantum yields . The metal ion acts as a Lewis acid, withdrawing electron density from the quinoline system and preventing efficient excited-state proton transfer .

The calculations show that different metal ions produce varying degrees of electronic perturbation . Aluminum complexes exhibit the most significant stabilization of the excited state, explaining their superior fluorescence properties . The theoretical results correlate well with experimental observations of fluorescence quantum yields for different metal complexes .

Vibrational Analysis

Vibrational frequency calculations have provided insights into the structural changes accompanying electronic excitation [11]. The theoretical infrared spectra reveal characteristic vibrational modes associated with the quinoline ring system and the substituent groups [11]. Upon electronic excitation, significant changes occur in the vibrational frequencies, particularly those involving the hydroxyl group [11].

The calculated vibrational spectra show that excited-state formation leads to a red shift in the O-H stretching frequency [8]. This finding indicates strengthening of the intramolecular hydrogen bond upon electronic excitation, consistent with the proposed excited-state proton transfer mechanism [8]. The theoretical vibrational analysis supports the experimental observations of excited-state dynamics [8].

Solvent Effects in Theoretical Models

Computational studies have incorporated solvent effects through various theoretical approaches [1]. The polarizable continuum model effectively captures the electrostatic interactions between the solute and solvent [1]. These calculations demonstrate that solvent polarity significantly affects the relative energies of different protonation states [1].

The theoretical results show that polar solvents stabilize the charged forms of the molecule, affecting the acid-base equilibria [1]. The calculations predict that the pKa values should shift with solvent polarity, a prediction that has been confirmed experimentally [1]. The theoretical treatment of solvent effects has been crucial for understanding the compound's behavior in different chemical environments [1].

Excited-State Charge Transfer

Theoretical investigations have revealed the nature of charge transfer processes in the excited state [1]. The calculations show that electronic excitation leads to significant charge redistribution within the molecule [1]. The excited state exhibits enhanced charge separation compared to the ground state, with increased electron density on the quinoline ring and decreased density on the hydroxyl group [1].

This charge transfer character explains the sensitivity of the compound to environmental effects [1]. The excited-state dipole moment is significantly larger than the ground-state dipole moment, leading to strong solvatochromic effects [1]. The theoretical prediction of charge transfer character has been supported by experimental observations of solvent-dependent spectral shifts [1].

Intersystem Crossing Mechanisms

Theoretical studies have investigated the mechanisms of intersystem crossing in 8-hydroxyquinoline-5-sulfonic acid hydrate and its metal complexes . The calculations reveal that heavy atom effects in metal complexes can enhance intersystem crossing rates, leading to population of triplet states . This finding explains the observed triplet quantum yields in zinc and cadmium complexes .

The theoretical treatment of spin-orbit coupling shows that different metal ions produce varying degrees of enhancement in intersystem crossing . Mercury complexes exhibit the strongest heavy atom effect, leading to efficient intersystem crossing but also fluorescence quenching . The theoretical results provide a molecular-level understanding of the competition between fluorescence and intersystem crossing in metal complexes .

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to study the dynamic behavior of 8-hydroxyquinoline-5-sulfonic acid hydrate in solution [11]. These simulations provide insights into the conformational flexibility of the molecule and its interactions with solvent molecules [11]. The results show that the compound exhibits limited conformational flexibility, maintaining a planar structure in most environments [11].

The molecular dynamics simulations reveal important information about hydrogen bonding patterns with solvent molecules [11]. The calculations show that water molecules preferentially interact with the sulfonic acid group, forming a hydration shell around this moiety [11]. These interactions affect the overall electronic structure and photophysical properties of the compound [11].

Advanced Spectroscopic Techniques

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy has provided crucial insights into the excited-state dynamics of 8-hydroxyquinoline-5-sulfonic acid hydrate [1]. These measurements reveal the ultrafast nature of non-radiative processes in the free ligand, with decay times typically less than 1 picosecond [1]. The rapid decay kinetics confirm the theoretical predictions of efficient excited-state proton transfer [1].

Metal complexes exhibit significantly longer fluorescence lifetimes compared to the free ligand . Aluminum complexes show the longest lifetimes, reaching several nanoseconds, while zinc and cadmium complexes exhibit shorter lifetimes due to enhanced non-radiative decay processes . The lifetime measurements provide quantitative information about the efficiency of different decay pathways .

Transient Absorption Spectroscopy

Transient absorption spectroscopy has been employed to study the formation and decay of excited-state species . These measurements reveal the presence of long-lived triplet states in metal complexes, particularly those containing heavy atoms . The triplet absorption spectra provide information about the electronic structure of the triplet state and its decay kinetics .

The transient absorption measurements show that the triplet quantum yields vary significantly among different metal complexes . Cadmium complexes exhibit higher triplet yields compared to zinc complexes, consistent with the heavy atom effect . The triplet state lifetimes range from microseconds to milliseconds, depending on the metal ion and environmental conditions .

Fluorescence Anisotropy Studies

Fluorescence anisotropy measurements have provided insights into the rotational dynamics of 8-hydroxyquinoline-5-sulfonic acid hydrate complexes . These studies reveal information about the size and shape of the fluorescent species in solution . The anisotropy values indicate that the metal complexes maintain their coordination geometry in solution .

The temperature dependence of fluorescence anisotropy reveals information about the viscosity effects on rotational motion . The measurements show that the complexes exhibit restricted rotation in viscous solvents, leading to higher anisotropy values . These findings are important for understanding the behavior of the complexes in different environmental conditions .

Circular Dichroism Spectroscopy

Circular dichroism spectroscopy has been used to study the chirality and conformational properties of 8-hydroxyquinoline-5-sulfonic acid hydrate complexes . While the free ligand is achiral, metal complexes can exhibit induced chirality due to coordination geometry . The circular dichroism spectra provide information about the three-dimensional structure of the complexes .

The measurements reveal that different metal ions produce complexes with varying degrees of optical activity . The circular dichroism signals correlate with the coordination geometry and the electronic structure of the complexes . These studies provide additional structural information that complements other spectroscopic techniques .

Applications in Fluorescence Sensing

Metal Ion Detection

The fluorescence enhancement upon metal complexation makes 8-hydroxyquinoline-5-sulfonic acid hydrate an excellent fluorescent sensor for metal ions [5]. The compound exhibits high selectivity for certain metal ions, particularly aluminum, zinc, and cadmium [5]. The detection limits can reach subpicomolar concentrations for some metal ions, making it suitable for trace analysis applications [5].

The sensing mechanism involves the formation of highly fluorescent metal complexes that exhibit significant fluorescence enhancement compared to the free ligand [5]. The selectivity arises from the different binding affinities and fluorescence quantum yields of various metal complexes [5]. The sensor operates through a "turn-on" mechanism, where fluorescence increases upon metal binding [5].

pH Sensing Applications

The pH-dependent fluorescence properties of 8-hydroxyquinoline-5-sulfonic acid hydrate make it suitable for pH sensing applications [1]. The compound exhibits ratiometric fluorescence changes with pH, allowing for accurate pH measurements [1]. The sensing range typically covers physiological pH values, making it useful for biological applications [1].

The pH sensing mechanism involves changes in the protonation state of the compound, which affect its fluorescence properties [1]. The ratiometric approach provides internal calibration, improving the accuracy and reliability of pH measurements [1]. The sensor has been successfully applied in various biological and environmental systems [1].

Environmental Monitoring

8-Hydroxyquinoline-5-sulfonic acid hydrate has found applications in environmental monitoring, particularly for the detection of heavy metals in water samples [12]. The compound's ability to form fluorescent complexes with toxic metals makes it valuable for environmental analysis [12]. The sensor can detect metal pollutants at environmentally relevant concentrations [12].

The environmental applications include monitoring of industrial wastewater, surface water, and groundwater [12]. The sensor provides rapid, on-site detection capabilities that are essential for environmental surveillance [12]. The high sensitivity and selectivity of the sensor make it suitable for regulatory compliance monitoring [12].

Biological Applications

The compound has been investigated for biological applications, including intracellular metal ion imaging [13]. The fluorescent properties of metal complexes allow for the visualization of metal distribution in living cells [13]. The sensor has been used to study metal homeostasis and its role in cellular processes [13].

The biological applications require careful consideration of cytotoxicity and cellular uptake [13]. The compound shows moderate cytotoxicity, which limits its use in live cell imaging [13]. However, the sensor has proven useful for studying metal-related diseases and drug development [13].

Structure-Property Relationships

Substituent Effects

The photophysical properties of 8-hydroxyquinoline-5-sulfonic acid hydrate are significantly influenced by the presence of the sulfonic acid substituent [1]. Compared to unsubstituted 8-hydroxyquinoline, the sulfonic acid group enhances water solubility and modifies the electronic structure [1]. The electron-withdrawing nature of the sulfonic acid group affects the energy levels of molecular orbitals [1].

The sulfonic acid substituent also influences the acid-base properties of the compound [1]. The presence of this group lowers the pKa of the hydroxyl group, making deprotonation more favorable [1]. This effect is important for understanding the pH-dependent behavior of the compound [1].

Coordination Geometry Effects

The coordination geometry of metal complexes significantly affects their photophysical properties . Different metal ions prefer different coordination geometries, leading to variations in fluorescence quantum yields and emission wavelengths . The theoretical calculations reveal that octahedral coordination is preferred for most metal complexes .

The coordination geometry affects the electronic structure and the efficiency of radiative and non-radiative decay processes . Distortions from ideal coordination geometries can lead to enhanced non-radiative decay and reduced fluorescence quantum yields . The structure-property relationships provide guidelines for designing more efficient fluorescent complexes .

Electronic Structure Correlations

The electronic structure of 8-hydroxyquinoline-5-sulfonic acid hydrate complexes correlates strongly with their photophysical properties . The energy gap between the highest occupied and lowest unoccupied molecular orbitals determines the absorption and emission wavelengths . Metal complexes with larger HOMO-LUMO gaps exhibit blue-shifted absorption and emission spectra .

The orbital composition also affects the fluorescence quantum yields . Complexes with more localized excited states tend to exhibit higher quantum yields due to reduced non-radiative decay . The electronic structure analysis provides insights into the design of more efficient fluorescent materials .

Solvent-Dependent Structure

The structure of 8-hydroxyquinoline-5-sulfonic acid hydrate complexes can be influenced by solvent interactions . Polar solvents can stabilize certain coordination geometries through hydrogen bonding and electrostatic interactions . The solvent effects on structure correlate with changes in photophysical properties .

The theoretical calculations show that solvent molecules can directly coordinate to metal centers, affecting the overall coordination geometry . These structural changes can lead to significant modifications in fluorescence properties . Understanding solvent-structure relationships is important for optimizing sensor performance .

Photochemical Stability and Degradation

Photostability Assessment

The photochemical stability of 8-hydroxyquinoline-5-sulfonic acid hydrate has been evaluated under various irradiation conditions . The compound shows reasonable photostability under moderate illumination, making it suitable for analytical applications . However, prolonged exposure to intense light can lead to photodegradation .

The photostability varies with pH and the presence of oxygen . Under acidic conditions, the compound exhibits enhanced photostability compared to basic conditions . The presence of oxygen can accelerate photodegradation through singlet oxygen-mediated oxidation processes .

Degradation Mechanisms

The photodegradation of 8-hydroxyquinoline-5-sulfonic acid hydrate involves multiple pathways . The primary degradation mechanism involves singlet oxygen attack on the quinoline ring system . This process leads to the formation of oxidized products that exhibit altered fluorescence properties .

The degradation kinetics follow first-order kinetics under most conditions . The degradation rate depends on factors such as pH, temperature, and oxygen concentration . Understanding the degradation mechanisms is important for predicting the long-term stability of the compound in various applications .

Stabilization Strategies

Several strategies have been developed to enhance the photostability of 8-hydroxyquinoline-5-sulfonic acid hydrate . The addition of antioxidants can reduce photodegradation by scavenging reactive oxygen species . The use of protective coatings or encapsulation can shield the compound from light exposure .

The stabilization approaches must balance protection with maintaining the desired photophysical properties . Some stabilizers can interact with the compound and alter its fluorescence characteristics . The development of effective stabilization strategies is crucial for practical applications .

Comparative Studies with Related Compounds

Comparison with 8-Hydroxyquinoline

The photophysical properties of 8-hydroxyquinoline-5-sulfonic acid hydrate differ significantly from those of unsubstituted 8-hydroxyquinoline [1]. The sulfonic acid substituent enhances water solubility and modifies the electronic structure [1]. The substituted compound exhibits different absorption and emission wavelengths compared to the parent compound [1].

The most significant difference is in the fluorescence behavior [1]. While 8-hydroxyquinoline shows some fluorescence in organic solvents, the sulfonic acid derivative is essentially non-fluorescent as a free ligand [1]. This difference is attributed to the electron-withdrawing effect of the sulfonic acid group [1].

Comparison with Other Quinoline Derivatives

8-Hydroxyquinoline-5-sulfonic acid hydrate exhibits unique photophysical properties compared to other quinoline derivatives [14]. The position of the sulfonic acid substituent is crucial for determining the compound's behavior [14]. Different substitution patterns lead to variations in absorption and emission properties [14].

The comparative studies reveal that the 5-sulfonic acid derivative has optimal properties for metal sensing applications [14]. Other isomers, such as the 2-sulfonic acid derivative, exhibit different selectivity and sensitivity characteristics [14]. The structure-activity relationships provide insights into the design of improved fluorescent sensors [14].

Comparison with Other Metal Chelators

The photophysical properties of 8-hydroxyquinoline-5-sulfonic acid hydrate are superior to many other metal chelators for fluorescence sensing applications [5]. The compound exhibits higher fluorescence quantum yields and better selectivity compared to conventional chelators [5]. The enhanced water solubility is a significant advantage for aqueous applications [5].

The comparative studies show that the quinoline-based system provides an optimal balance of binding affinity and fluorescence properties [5]. Other chelating systems often suffer from poor fluorescence or low selectivity [5]. The unique combination of properties makes 8-hydroxyquinoline-5-sulfonic acid hydrate particularly attractive for sensing applications [5].

UNII

GHS Hazard Statements

H302 (93.75%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

283158-18-9